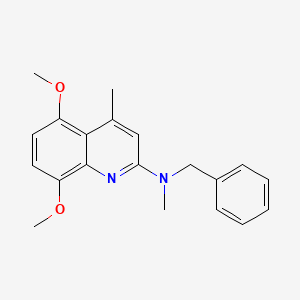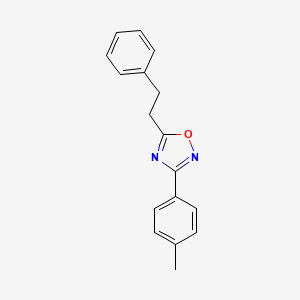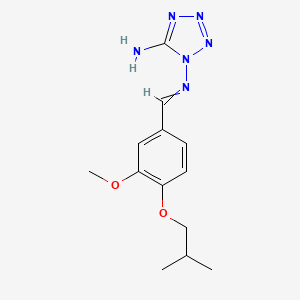![molecular formula C15H14N4O4 B5713297 methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate](/img/structure/B5713297.png)
methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate, also known as MIHBA, is a synthetic compound that has been extensively studied for its potential applications in scientific research. MIHBA is a member of the hydrazide-hydrazone class of compounds, which have been shown to possess a range of biological activities.
作用机制
The mechanism of action of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is not yet fully understood, but it is believed to involve the inhibition of key enzymes involved in bacterial and fungal cell wall synthesis. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has also been shown to induce apoptosis in cancer cells, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been shown to have low toxicity in vitro, making it a potentially safe and effective compound for use in scientific research. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has also been shown to possess antioxidant properties, which may have beneficial effects on cellular health and function.
实验室实验的优点和局限性
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has several advantages as a research tool, including its potent antimicrobial and anticancer activities, low toxicity, and ease of synthesis. However, methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate also has limitations, including its limited solubility in water and the need for further studies to fully understand its mechanism of action.
未来方向
There are several potential future directions for research on methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate. One area of interest is the development of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate-based antimicrobial and antifungal agents for clinical use. Another area of interest is the development of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate-based anticancer drugs, which may have the potential to target a wide range of cancer types. Additionally, further studies are needed to fully understand the mechanism of action of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate and to optimize its chemical and biological properties for use in scientific research.
In conclusion, methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is a synthetic compound with potent antimicrobial and anticancer activities that has potential applications in scientific research. The synthesis method of methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate is relatively straightforward, and the compound has low toxicity in vitro. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has several advantages as a research tool, but also has limitations that need to be addressed in future studies. Overall, methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate represents a promising candidate for the development of new antimicrobial, antifungal, and anticancer agents.
合成方法
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate can be synthesized using a multistep process that involves the condensation of isonicotinic acid hydrazide with 2-amino benzoic acid methyl ester. The resulting product is then treated with acetic anhydride to form methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate. The purity of the synthesized compound can be confirmed using analytical techniques such as NMR spectroscopy and HPLC.
科学研究应用
Methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been shown to possess a range of biological activities, including antimicrobial, antifungal, and anticancer properties. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has been tested against a variety of bacterial and fungal strains, including Staphylococcus aureus, Escherichia coli, and Candida albicans, and has been found to exhibit potent antimicrobial activity. methyl 2-{[(2-isonicotinoylhydrazino)carbonyl]amino}benzoate has also been shown to inhibit the growth of cancer cells in vitro, making it a potential candidate for anticancer drug development.
属性
IUPAC Name |
methyl 2-[(pyridine-4-carbonylamino)carbamoylamino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N4O4/c1-23-14(21)11-4-2-3-5-12(11)17-15(22)19-18-13(20)10-6-8-16-9-7-10/h2-9H,1H3,(H,18,20)(H2,17,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZZARMSHQCTXRB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(=O)NNC(=O)C2=CC=NC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-({[2-(pyridin-4-ylcarbonyl)hydrazinyl]carbonyl}amino)benzoate | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





![methyl 4-methyl-3-{[(5-methyl-3-isoxazolyl)carbonyl]amino}benzoate](/img/structure/B5713242.png)
![N-{[(4-fluoro-3-nitrophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5713249.png)


![N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}-2-furamide](/img/structure/B5713288.png)
![5-(4-methoxyphenyl)-2-(2-methylphenyl)-4H-thieno[2,3-d][1,3]oxazin-4-one](/img/structure/B5713293.png)
![N-[2-chloro-5-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)phenyl]acetamide](/img/structure/B5713303.png)
![2-methoxy-6-[(4-methyl-1-piperazinyl)methyl]phenol](/img/structure/B5713308.png)

